molecular formula C5H5ClF2O3 B12314603 Methyl 2-chloro-4,4-difluoro-3-oxobutanoate

Methyl 2-chloro-4,4-difluoro-3-oxobutanoate

Cat. No.: B12314603
M. Wt: 186.54 g/mol
InChI Key: PMCQGVURVYCFBU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,4-difluoro-3-oxobutanoate is an organic compound with the molecular formula C₅H₅ClF₂O₃. It is a derivative of butanoic acid and contains both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4,4-difluoro-3-oxobutanoate can be synthesized through the alkylation of methyl 4-chloro-3-oxobutanoate with fluorinated reagents. The reaction typically involves the use of a palladium catalyst and symmetric allylic diacetates or dicarbonates . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce carboxylic acids.

Scientific Research Applications

Methyl 2-chloro-4,4-difluoro-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4,4-difluoro-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The pathways involved include nucleophilic addition and substitution reactions, which can lead to the formation of various biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-3-oxobutanoate: Similar structure but lacks fluorine atoms.

    Ethyl 4,4-difluoro-3-oxobutanoate: Similar but with an ethyl group instead of a methyl group.

    Methyl 2-chloro-3-oxobutanoate: Similar but lacks fluorine atoms.

Uniqueness

The fluorine atoms, in particular, contribute to its stability and ability to interact with biological molecules in a specific manner .

Properties

Molecular Formula

C5H5ClF2O3

Molecular Weight

186.54 g/mol

IUPAC Name

methyl 2-chloro-4,4-difluoro-3-oxobutanoate

InChI

InChI=1S/C5H5ClF2O3/c1-11-5(10)2(6)3(9)4(7)8/h2,4H,1H3

InChI Key

PMCQGVURVYCFBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)C(F)F)Cl

Origin of Product

United States

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